4-Chlorokynurenine

Blood-Brain Barrier Transport Pharmacokinetics Prodrug Design

4-Chlorokynurenine (4-Cl-KYN) is the only systemically bioavailable prodrug that overcomes the BBB exclusion of direct GlyB antagonists (7-Cl-KYNA, 5,7-Cl2-KYNA) via LAT1-mediated brain delivery. This makes it indispensable for any in vivo CNS study requiring NMDA GlyB modulation. Backed by Phase 1 human safety data up to 1440 mg/day, it offers a clinically translatable tool with ketamine-like efficacy and no psychotomimetic liability.

Molecular Formula C10H11ClN2O3
Molecular Weight 242.66 g/mol
CAS No. 75802-84-5
Cat. No. B1664160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorokynurenine
CAS75802-84-5
Synonyms3-(4-chloroanthraniloyl)-DL-alanine
4-chloro-DL-kynurenine
4-chlorokynurenine
Molecular FormulaC10H11ClN2O3
Molecular Weight242.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N
InChIInChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)
InChIKeyHQLHZNDJQSRKDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-Chlorokynurenine (AV-101) in CNS Research: A Selective Prodrug for GlyB/NMDA Modulation


4-Chlorokynurenine (4-Cl-KYN, CAS: 75802-84-5, developmental code AV-101) is a small molecule prodrug that is enzymatically converted to 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the glycineB (GlyB) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor [1]. As a halogenated derivative of L-kynurenine, its primary mechanism involves the non-competitive modulation of glutamatergic neurotransmission [2]. Unlike direct-acting GlyB antagonists, 4-Cl-KYN is specifically designed as a brain-penetrant precursor, allowing for systemic administration and in vivo conversion to the active antagonist within the central nervous system (CNS) [1].

Why 4-Chlorokynurenine Cannot Be Substituted with Generic GlyB Antagonists in Research


Generic substitution with other GlyB site antagonists is not scientifically valid due to the critical barrier of brain penetration. The most potent and selective in-class compounds, such as 7-chlorokynurenic acid (7-Cl-KYNA) and 5,7-dichlorokynurenic acid (5,7-Cl2-KYNA), are effectively excluded from the brain by the blood-brain barrier (BBB), rendering them unsuitable for systemic in vivo studies [1]. 4-Chlorokynurenine overcomes this limitation through its unique ability to be actively transported across the BBB via the large neutral amino acid transporter 1 (LAT1) [2]. This prodrug strategy allows for the systemic delivery and subsequent in situ generation of the active antagonist directly within the CNS, a critical differentiator that generic or unmodified kynurenic acid analogs cannot achieve [1].

Quantitative Comparative Analysis of 4-Chlorokynurenine (4-Cl-KYN) vs. Analogs


Quantitative Advantage in Brain Uptake vs. Direct GlyB Antagonist 7-Chlorokynurenic Acid

In a direct head-to-head comparison, 4-Cl-KYN demonstrates a fundamental and quantifiable advantage over its active metabolite, 7-Cl-KYNA. While 7-Cl-KYNA is a potent antagonist, it is excluded from the brain [1]. In contrast, 4-Cl-KYN is a substrate for the LAT1 transporter, enabling facilitated brain uptake with a transport kinetic profile (Km = 105 ± 14 µM, Vmax = 16.9 ± 2.3 nmol min-1 g-1) that is not observed for the parent antagonist 7-Cl-KYNA [1].

Blood-Brain Barrier Transport Pharmacokinetics Prodrug Design

Superior Transport Affinity Compared to a Closely Related Dichloro-Analog

In a direct comparative study of prodrug candidates, 4-chlorokynurenine (4-Cl-KYN) exhibits a four-fold higher affinity for the BBB LAT1 transporter than its dichlorinated analog, 4,6-dichlorokynurenine (4,6-Cl2-KYN) [1]. This specific structural feature of 4-Cl-KYN (single chlorine substitution) confers a significant and quantifiable advantage in brain delivery efficiency over the doubly halogenated compound, highlighting that not all chlorinated kynurenine prodrugs are functionally equivalent [1].

Structure-Activity Relationship BBB Transport Prodrug Optimization

Comparable In Vivo Efficacy to Amantadine in Reducing Dyskinesia with an Improved Safety Profile

In a non-human primate model of Parkinson's disease, 4-Cl-KYN (AV-101) demonstrated antidyskinetic activity comparable to amantadine, a standard-of-care treatment for L-DOPA-induced dyskinesia (LID) [1]. Repeated treatment with AV-101 (250 mg/kg, b.i.d. for 4 days) significantly reduced LID in MPTP-lesioned monkeys while maintaining the antiparkinsonian response to L-DOPA [1]. Critically, AV-101 showed no adverse effects in this model, a distinct advantage over amantadine, which has a well-documented side-effect profile [1].

Parkinson's Disease L-DOPA-Induced Dyskinesia Comparative Efficacy

Rapid Antidepressant-Like Effects Comparable to Ketamine but Without Its Side Effects

In a series of rodent behavioral assays, 4-Cl-KYN demonstrated rapid, dose-dependent, and persistent antidepressant-like effects following a single treatment, a profile similar to the fast-acting antidepressant ketamine [1]. However, unlike ketamine, 4-Cl-KYN administration was not associated with rewarding or psychotomimetic effects, nor did it induce locomotor sensitization or stereotypic behaviors in the tested models [1]. This separation of antidepressant efficacy from the adverse side effects of ketamine is a key and quantifiable differentiator [1].

Depression NMDA Receptor Safety Pharmacology

Clinical Safety Profile Favorable and Comparable to Placebo in Phase 1 Trials

In two Phase 1 clinical studies involving an aggregate of 86 healthy volunteers, oral administration of 4-Cl-KYN (AV-101) up to 1440 mg per day for 14 days was found to be safe and very well-tolerated, with adverse events (AEs) that were quantitatively and qualitatively similar to those observed with placebo [1]. This favorable safety profile, established in a controlled human setting, is a critical point of differentiation from other CNS-active NMDA antagonists like ketamine, which are known for their significant psychotomimetic and dissociative side effects [1].

Clinical Pharmacokinetics Safety Tolerability

Key Research Applications for 4-Chlorokynurenine (4-Cl-KYN)


In Vivo Preclinical Studies of CNS Disorders Requiring Systemic GlyB Antagonism

4-Cl-KYN is the ideal tool compound for any in vivo rodent study investigating the role of the NMDA receptor GlyB site in CNS function. Its unique, LAT1-mediated BBB transport (Km = 105 µM) [1] allows researchers to achieve reliable brain concentrations of the active antagonist 7-Cl-KYNA after systemic (e.g., intraperitoneal or oral) administration, a task impossible with direct GlyB antagonists like 7-Cl-KYNA or 5,7-Cl2-KYNA [2].

Parkinson's Disease and L-DOPA-Induced Dyskinesia (LID) Research

For labs using MPTP-lesioned non-human primate models of Parkinson's disease, 4-Cl-KYN (AV-101) provides a means to test NMDA GlyB antagonism in the context of LID. Evidence shows that at a dose of 250 mg/kg (b.i.d.), it reduces dyskinesias to a degree comparable to the clinical standard amantadine, but without the adverse effects associated with that drug [1].

Translational Research on Novel Rapid-Acting Antidepressants

4-Cl-KYN serves as a key reference compound for investigating mechanisms of fast-acting antidepressants that do not produce ketamine-like side effects. In preclinical models, it replicates the rapid and sustained antidepressant-like efficacy of ketamine in tests such as the forced swim test and learned helplessness paradigm, while remaining free from psychotomimetic and rewarding properties [1].

Clinical Studies Requiring a CNS-Active Agent with a Demonstrated Favorable Human Safety Profile

For investigators moving into Phase 1 or Phase 2 clinical trials, 4-Cl-KYN (AV-101) offers a significant advantage due to its established safety and tolerability record in humans. Data from 86 healthy volunteers show that daily doses up to 1440 mg for 14 days result in an adverse event profile similar to placebo [1], simplifying study design and reducing concerns over participant dropout due to drug-related side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chlorokynurenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.